AF38469 Exhibits >13-Fold Higher Potency for Sortilin Compared to the First-Generation Ligand AF40431
AF38469 is a highly potent Sortilin inhibitor with an IC50 of 330 nM [1]. This represents a 13.3-fold increase in potency compared to AF40431, the first reported small-molecule ligand for Sortilin, which has an IC50 of 4.4 µM (4,400 nM) . Both compounds were evaluated in similar biochemical binding assays for the same molecular target.
| Evidence Dimension | Inhibition of Sortilin Binding (IC50) |
|---|---|
| Target Compound Data | 330 nM |
| Comparator Or Baseline | AF40431 (first-generation Sortilin ligand): 4.4 µM (4,400 nM) |
| Quantified Difference | AF38469 is 13.3-fold more potent than AF40431 |
| Conditions | Biochemical binding assay (3H-Neurotensin displacement) as reported in primary literature [REFS-1, REFS-3]. |
Why This Matters
The 13.3-fold higher potency of AF38469 allows for the use of lower, more physiologically relevant concentrations in cell-based assays, reducing the risk of off-target effects and solvent toxicity, and making it a superior chemical probe.
- [1] Schrøder TJ, Christensen S, Lindberg S, Langgård M, David L, Maltas PJ, et al. The identification of AF38469: an orally bioavailable inhibitor of the VPS10P family sorting receptor Sortilin. Bioorg Med Chem Lett. 2014 Jan 1;24(1):177-80. View Source
